molecular formula C25H30N4O2S B2954208 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1184972-29-9

2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide

货号: B2954208
CAS 编号: 1184972-29-9
分子量: 450.6
InChI 键: NLKXQXCQXZOLOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that has garnered interest due to its unique structural features and potential applications in various scientific fields. The structure is characterized by a spirocyclic core fused with a triazaspiro ring and attached functional groups, making it a versatile candidate for various chemical reactions and biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves several key steps:

  • Formation of the triazaspiro core: Starting from a precursor containing a spirocyclic framework, the triazaspiro ring is formed through a series of cyclization reactions.

  • Introduction of functional groups: The ethyl and p-tolyl groups are introduced via electrophilic aromatic substitution reactions.

  • Thiolation and acetamide formation: The final step involves the thiolation of the intermediate product, followed by the formation of the acetamide through amidation reactions.

Industrial Production Methods: The industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This typically involves:

  • Use of robust catalysts: to accelerate reactions.

  • Temperature and pressure control: to favor desired reaction pathways.

  • Purification techniques: such as recrystallization and chromatography to isolate the final product.

化学反应分析

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, especially at the thio and amine groups.

  • Reduction: Reduction reactions can occur at the spirocyclic core and the aromatic rings.

  • Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions:
  • Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

  • Reducing agents: Like lithium aluminium hydride and sodium borohydride.

  • Substitution conditions: Often carried out in the presence of strong acids or bases to facilitate the reaction.

Major Products Formed: Depending on the specific reaction, products may include oxidized derivatives, reduced forms, or substituted compounds retaining the core spirocyclic structure.

科学研究应用

Chemistry:

  • Catalysis: The unique structure makes it a candidate for use as a ligand in metal-catalyzed reactions.

  • Synthesis of novel materials: As a building block for complex organic synthesis.

Biology:
  • Pharmacology: Potential use as a scaffold for drug design due to its structural features that allow for binding to various biological targets.

Medicine:
  • Antimicrobial agents: Preliminary studies suggest activity against certain bacterial and fungal strains.

Industry:
  • Material science: Incorporation into polymers and resins for enhanced material properties.

作用机制

The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. It can modulate biological pathways by:

  • Binding to active sites: of enzymes, inhibiting their activity.

  • Interacting with receptors: to alter signal transduction pathways.

相似化合物的比较

While there are many compounds with spirocyclic structures, 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide stands out due to its specific functional groups and potential versatility.

Similar Compounds:
  • Spirocyclic amines: with different substitutions.

  • Other triazaspiro compounds: with varied aryl groups.

  • Thioacetamides: with alternative core structures.

This compound's unique combination of structural elements gives it distinct properties that can be harnessed in various scientific and industrial applications.

生物活性

2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. Its molecular formula is C_24H_28N_4OS, with a molecular weight of approximately 430.58 g/mol. This compound belongs to the class of triazaspiro compounds, which are known for their diverse biological activities, including antipsychotic effects and potential enzyme inhibition.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities:

Antipsychotic Activity

Studies on related triazaspiro compounds have demonstrated potential antipsychotic effects. For instance, compounds like 1-aryl-1,3,8-triazaspiro[4.5]decan-4-one have shown efficacy in behavioral pharmacological test models, suggesting that similar structures may also exhibit antipsychotic profiles with reduced side effects compared to traditional antipsychotics .

Enzyme Inhibition

Triazaspiro compounds have been identified as pan-inhibitors of prolyl hydroxylase enzymes (PHDs), which are crucial in regulating hypoxia-inducible factors (HIFs). Inhibition of these enzymes can lead to increased erythropoietin (EPO) levels, making them potential candidates for treating anemia . The action mechanism likely involves binding to specific enzyme sites and modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological effects of triazaspiro compounds:

  • Antipsychotic Profiles : Research involving 1-phenyl derivatives has shown that substitutions on the phenyl moiety significantly affect behavioral activity while maintaining a favorable side effect profile. In rats, certain derivatives exhibited effective suppression of self-stimulation behavior without significant catalepsy at effective doses .
  • Prolyl Hydroxylase Inhibition : The discovery of 1,3,8-triazaspiro[4.5]decane derivatives as inhibitors has led to advancements in understanding their pharmacokinetics and dynamics. These derivatives demonstrated robust EPO upregulation in preclinical models, indicating their therapeutic potential for anemia treatment .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, a comparative table is presented below:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC24H28N4OS430.58 g/molPotential antipsychotic; enzyme inhibition
1-Aryl Triazaspiro CompoundC21H25N3OVariableAntipsychotic profiles with reduced EPS
SpirohydantoinsC23H30N4O2VariablePHD inhibitors; EPO upregulation

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the spirocyclic core of this compound, and how can reaction yields be optimized?

  • The spirocyclic core can be synthesized via cyclocondensation reactions using ketones or aldehydes with bifunctional amines. For example, spiro[4.5]deca-1,3-diene derivatives are often prepared by reacting oxa-spiro intermediates with substituted benzothiazolyl-amines under reflux conditions in polar aprotic solvents like DMF . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl), temperature (80–100°C), and purification via column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • 1H/13C NMR confirms regiochemistry and substituent positioning, particularly for the p-tolyl and 4-methoxyphenyl groups. X-ray crystallography resolves stereochemical ambiguities in the spirocyclic system, as demonstrated for similar N-(2,6-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl) derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .

Q. How can in vitro biological activity be systematically evaluated for this compound?

  • Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) to screen for activity against targets like kinases or proteases. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide derivatization to enhance potency?

  • Focus on modifying the p-tolyl and 4-methoxyphenyl groups. For example:

  • Replace the methoxy group with electron-withdrawing substituents (e.g., -NO2) to assess effects on binding affinity.
  • Introduce bulkier alkyl chains on the ethyl group at position 8 to study steric hindrance .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, prioritizing residues with hydrogen-bonding potential (e.g., Ser, Tyr) .

Q. How can computational modeling resolve discrepancies between predicted and observed bioactivity?

  • Discrepancies may arise from solvation effects or conformational flexibility. Perform molecular dynamics (MD) simulations (100 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess ligand-protein stability. Compare computed binding free energies (MM/PBSA) with experimental IC50 values to refine docking protocols .

Q. What strategies mitigate toxicity concerns during preclinical development?

  • Conduct Ames tests for mutagenicity and hERG channel inhibition assays to assess cardiac risk. For hepatotoxicity, use primary hepatocyte models to monitor ALT/AST release. Acute toxicity studies in rodents (OECD 423) determine LD50, while subchronic studies (28 days) identify target organ effects .

Q. How can chiral separation challenges be addressed during scale-up synthesis?

  • Employ chiral stationary phase (CSP) HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. For large-scale resolution, consider enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems .

Q. What analytical methods ensure batch-to-batch consistency in purity and polymorph control?

  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) quantifies impurities (>95% purity threshold). Powder X-ray diffraction (PXRD) monitors polymorphic stability, while dynamic vapor sorption (DVS) assesses hygroscopicity .

Q. Methodological Considerations

Q. How are pharmacokinetic parameters (e.g., LogP, plasma stability) determined experimentally?

  • LogP : Measure via shake-flask method using octanol/water partitioning, validated by UPLC retention time correlation.
  • Plasma stability : Incubate the compound in human plasma (37°C, 24 hrs), quench with acetonitrile, and quantify degradation via LC-MS/MS .

Q. What green chemistry principles apply to reducing waste in synthesis?

  • Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Use catalytic methods (e.g., Pd/C for hydrogenation) to minimize heavy metal waste. Implement microwave-assisted synthesis to reduce reaction times and energy consumption .

属性

IUPAC Name

2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-4-29-15-13-25(14-16-29)27-23(19-7-5-18(2)6-8-19)24(28-25)32-17-22(30)26-20-9-11-21(31-3)12-10-20/h5-12H,4,13-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKXQXCQXZOLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。